2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-3-8-25-21-16(22(29)27-11-14(2)4-7-20(27)26-21)10-19-23(30)28(24(33)34-19)12-15-5-6-17-18(9-15)32-13-31-17/h3-7,9-11,25H,1,8,12-13H2,2H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWFYZCDVXQVQR-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC=C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC=C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential pharmacological applications. This article aims to provide an in-depth analysis of its biological activity based on existing research and data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 494.6 g/mol. The structure includes a pyrido[1,2-a]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O4S |
| Molecular Weight | 494.6 g/mol |
| XLogP3 | 4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 6 |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiazolidinone moiety suggests potential activity as an anti-inflammatory or anticancer agent.
Anticancer Activity
Studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structural features have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's benzodioxole component may contribute to its antimicrobial properties. Compounds containing benzodioxole rings are often evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that this compound could exhibit moderate antibacterial activity.
Neuropharmacological Effects
The benzodioxole moiety is also associated with neuropharmacological effects. Some studies indicate that related compounds can act as serotonin receptor modulators, potentially offering therapeutic benefits for mood disorders.
Case Studies
- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, a related pyrido[1,2-a]pyrimidine derivative showed a dose-dependent inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Screening : A screening assay conducted on benzodioxole-containing compounds demonstrated significant inhibition against E. coli, suggesting potential for further development as an antibacterial agent.
- Neuropharmacology : Research presented at the International Conference on Neuropharmacology highlighted that certain derivatives modulate serotonin receptors, indicating promise for treating anxiety and depression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Thiazolidinone-Pyrido-Pyrimidinone Derivatives
Table 1: Key Structural Differences and Similarities
Key Observations :
- The 1,3-benzodioxol-5-ylmethyl group in the target compound introduces a rigid, electron-rich aromatic system, contrasting with the flexible 2-phenylethyl group in the analogue . This may enhance binding to hydrophobic pockets in biological targets.
- The 7-methyl group on the pyrido-pyrimidinone core is unique to the target compound and could modulate steric effects during molecular recognition .
- Thiazolo-pyrimidinones (e.g., from ) exhibit antimicrobial activity, suggesting the thiazolidinone-thioxo moiety is pharmacologically relevant. However, the pyrido-pyrimidinone scaffold’s impact on bioactivity remains unexplored.
Pharmacological Potential
While direct data for the target compound are lacking, insights can be drawn from analogues:
- Antimicrobial Activity: Thiazolidinone derivatives with 2-thioxo groups (e.g., ) show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The benzodioxol group may enhance membrane penetration.
- Antioxidant Activity: Thiazolidinones with electron-withdrawing substituents exhibit radical scavenging (IC~50~: 10–25 µM in DPPH assays) . The allylamino group in the target compound could augment this via hydrogen bonding.
Computational and Crystallographic Studies
- Conformational Analysis: The thiazolidinone ring’s puckering (quantified via Cremer-Pople coordinates ) likely influences bioactivity. For example, a planar conformation may optimize π-stacking with aromatic residues.
- Software Tools : Programs like SHELXL and ORTEP are standard for refining crystal structures of such complex heterocycles. The benzodioxolmethyl group’s anisotropic displacement parameters could be modeled using these tools.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
